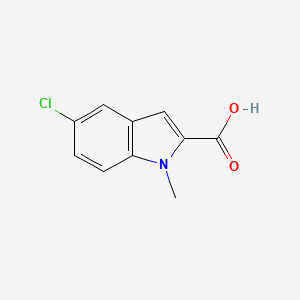

5-Chloro-1-methyl-1H-indole-2-carboxylic acid

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

5-Chloro-1-methyl-1H-indole-2-carboxylic acid follows the systematic International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing the indole framework. The compound is officially designated as this compound, reflecting the precise positioning of each substituent on the bicyclic indole scaffold. The numbering system begins with the nitrogen atom of the pyrrole ring as position 1, followed by sequential numbering around both the pyrrole and benzene rings of the fused system.

The molecular formula C₁₀H₈ClNO₂ provides essential information about the atomic composition and structural framework of this compound. The presence of ten carbon atoms reflects the indole core structure (nine carbons) plus the additional methyl carbon substituent. The single nitrogen atom is incorporated within the indole heterocycle, while the two oxygen atoms are associated with the carboxylic acid functional group at position 2. The chlorine atom represents the halogen substitution at position 5 of the benzene ring portion of the indole system.

Analysis of the molecular weight reveals a value of 209.63 grams per mole, which corresponds precisely to the sum of the atomic masses of all constituent atoms. This molecular weight falls within the typical range for substituted indole carboxylic acids and provides important information for analytical identification and characterization procedures. The exact mass, determined through high-resolution mass spectrometry, has been reported as 209.02436 atomic mass units, providing additional precision for structural confirmation.

The compound also possesses several alternative systematic names and synonyms that reflect different nomenclature approaches and historical naming conventions. These include 5-chloro-1-methylindole-2-carboxylic acid and 1H-indole-2-carboxylic acid, 5-chloro-1-methyl-, both of which maintain the essential structural information while employing slightly different organizational approaches to the systematic naming protocol.

属性

IUPAC Name |

5-chloro-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJVSPKRDDKHND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359018 | |

| Record name | 5-Chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59908-47-3 | |

| Record name | 5-Chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-chloro-1-methyl-1H-indole-2-carboxylic acid generally follows a multi-step approach:

- Construction or functionalization of the indole ring with a chlorine substituent at the 5-position.

- Introduction of a methyl group on the indole nitrogen (N-methylation).

- Installation of the carboxylic acid group at the 2-position, often via ester intermediates.

- Final hydrolysis of esters to yield the acid.

Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters

A highly efficient and modern method involves the microwave-assisted synthesis of indole-2-carboxylic acid esters, which can be subsequently converted to the corresponding acids. This method was developed by Gu and Li (2011) and offers advantages of high yields, short reaction times, and mild conditions.

Key Features:

- Starting Materials: 2-halo aryl aldehydes or ketones (including 2-chloro derivatives relevant for 5-chloro substitution).

- Reagents: Ethyl isocyanoacetate as a key building block.

- Catalyst: Copper(I) iodide (CuI) at 12 mol% loading.

- Solvent and Medium: Ionic liquid 1-methyl-3-butylimidazolium hydroxide ([bmim]OH), sometimes with DMSO.

- Conditions: Microwave irradiation at 50 °C, 100 W power, for 10 minutes.

- Outcome: Formation of ethyl 1H-indole-2-carboxylate derivatives with various substituents, including 5-chloro.

Representative Reaction Scheme:

$$

\text{2-chloro aryl aldehyde/ketone} + \text{ethyl isocyanoacetate} \xrightarrow[\text{[bmim]OH}]{\text{CuI, MW, 50 °C}} \text{ethyl 5-chloro-1H-indole-2-carboxylate}

$$

Subsequent hydrolysis of the ester yields this compound after N-methylation.

Reaction Yields and Substrate Scope:

| Entry | Substrate (2-halo aryl) | Product | Yield (%) |

|---|---|---|---|

| 13 | 2-chloro benzaldehyde | Indole ester with 5-chloro | 71 |

| 14 | 2-chloro acetophenone | Indole ester with 5-chloro | 74 |

| 15 | 5-chloro heteroaryl aldehyde | Indole ester with 5-chloro | 78 |

| 16 | 5-chloro heteroaryl ketone | Indole ester with 5-chloro | 81 |

(Table adapted from Gu and Li, 2011)

The method tolerates both electron-donating and electron-withdrawing groups and heteroaryl substrates, showing good functional group compatibility and scalability (up to 60 mmol scale with 88% yield).

Hydrolysis and N-Methylation

After obtaining the ethyl ester of 5-chloro-1H-indole-2-carboxylate, hydrolysis under alkaline or acidic conditions converts the ester into the corresponding carboxylic acid. The N-methylation can be achieved by standard methylation protocols, such as treatment with methyl iodide or dimethyl sulfate under basic conditions.

Alternative Preparation via Reduction and Complexation (Patent US4535168A)

Another route involves the preparation of indoline-2-carboxylic acid derivatives through reduction and complexation steps, which can be adapted for substituted indoles like 5-chloro derivatives:

- Contacting indole-2-carboxylic acid or its esters with tin complexes.

- Controlled pH adjustments (pH 9 to 11) during hydroxide addition.

- Crystallization and filtration steps to isolate the product.

This method is more elaborate and involves temperature control (room temperature to 5 °C), solvent evaporation under 30 °C, and precipitation steps to obtain the indoline-2-carboxylic acid product. While this is a viable method, it is more suited for indoline derivatives and may require adaptation for the methylated indole.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | 2-chloro aryl aldehydes/ketones | Ethyl isocyanoacetate, CuI, [bmim]OH | Microwave, 50 °C, 10 min | 71-81 | Fast, high yield, scalable, mild |

| Tin Complexation & Hydroxide | Indole-2-carboxylic acid/ester | Tin complexes, KOH/NaOH | Room temp to 5 °C, pH 9-11 | Not specified | More complex, suited for indoline derivatives |

Detailed Research Findings

- The microwave-assisted method significantly reduces reaction time from hours to minutes while improving yields compared to classical methods such as Hemetsberger-Knittel synthesis or copper-catalyzed cascade processes without microwave assistance.

- Use of ionic liquids like [bmim]OH enhances microwave absorption, leading to efficient heating and reaction acceleration.

- Copper(I) iodide is the most effective catalyst among tested copper sources (CuBr, CuCl, Cu2O, Cu(OAc)2), with CuI providing the highest yields.

- The reaction tolerates a variety of substituents, including the 5-chloro group, enabling the synthesis of this compound esters.

- Post-synthesis modifications, including hydrolysis and N-methylation, are straightforward and well-established in literature.

化学反应分析

5-Chloro-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 5-chloro-1-methyl-1H-indole-2-carboxylic acid and its derivatives as effective anticancer agents.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the antiproliferative activity of several indole derivatives, including this compound, against various human cancer cell lines such as Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A549 (lung). The results indicated that compounds derived from this scaffold exhibited significant antiproliferative effects, with GI50 values ranging from 29 nM to 78 nM. Notably, one derivative showed a GI50 value of 29 nM, outperforming the reference drug erlotinib, which had a GI50 of 33 nM .

| Compound | Cell Line | GI50 (nM) |

|---|---|---|

| This compound | Panc-1 | 29 |

| Erlotinib | Panc-1 | 33 |

| Other Derivatives | Various | 42 - 78 |

Modulation of Cannabinoid Receptors

Another significant application of this compound is its role as a modulator of cannabinoid receptors, particularly CB1.

Case Study: Structure-Activity Relationship Studies

Research has shown that derivatives of indole-2-carboxylic acids can act as allosteric modulators at the CB1 receptor. A series of compounds were synthesized and evaluated for their potency in modulating CB1 receptor activity. The presence of specific substituents on the indole ring significantly influenced their binding affinity and efficacy .

| Compound | CB1 IC50 (nM) | Activity |

|---|---|---|

| Compound A | 79 | Negative Allosteric Modulator |

| Compound B | >10,000 | No significant activity |

The most potent compound demonstrated an IC50 value of 79 nM, indicating its potential for therapeutic applications in disorders related to the endocannabinoid system .

Synthesis and Structural Modifications

The synthesis of this compound involves several key steps that allow for structural modifications to enhance biological activity.

Synthesis Overview

The synthesis typically begins with the formation of the indole core followed by carboxylation at the desired position. Subsequent reactions can introduce various substituents that modulate biological activity. For example, the introduction of halogen groups or alkyl chains at specific positions has been shown to significantly affect the compound's interaction with biological targets .

作用机制

The mechanism of action of 5-Chloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects .

相似化合物的比较

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and related indole derivatives:

生物活性

5-Chloro-1-methyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its biological activity against various cancer types and its potential as a therapeutic agent. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in preclinical studies.

Chemical Structure and Synthesis

The compound this compound features a chloro-substituted indole structure, which is known for its diverse biological properties. The synthesis of this compound often involves multi-step organic reactions that yield derivatives with enhanced biological activity. For instance, various indole derivatives have been synthesized and evaluated for their antiproliferative properties against cancer cell lines.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of 5-chloro-indole-2-carboxylic acid exhibit potent antiproliferative activity against several cancer cell lines. For example:

- Cell Viability Assays : In vitro studies showed that compounds derived from this compound had GI50 values ranging from 29 nM to 78 nM against various cancer cell lines such as Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung) .

- Comparison with Reference Drugs : One derivative, specifically 5c (R = m-piperidin-1-yl), demonstrated a GI50 of 29 nM, outperforming the reference drug erlotinib (GI50 = 33 nM) .

The mechanism by which these compounds exert their antiproliferative effects is primarily through the inhibition of key signaling pathways involved in cancer cell proliferation:

- EGFR Inhibition : Compounds derived from this scaffold have been shown to inhibit mutant forms of the epidermal growth factor receptor (EGFR). For instance, certain derivatives displayed IC50 values as low as 9.5 nM against the EGFR T790M mutant .

- Caspase Activation : The compounds also induce apoptosis in cancer cells by increasing levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic Bcl2 levels .

Case Studies and Research Findings

A summary of notable studies on the biological activity of this compound derivatives is presented below:

常见问题

Q. What computational tools aid in predicting stability under varying pH or temperature?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to model hydrolysis pathways of the methyl ester or acid group.

- Use molecular dynamics simulations to assess degradation kinetics in aqueous buffers. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。